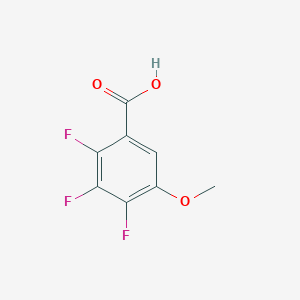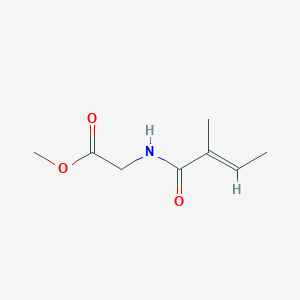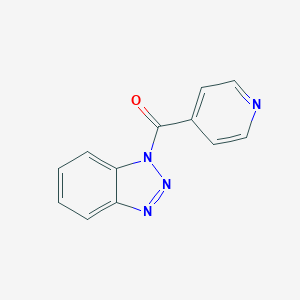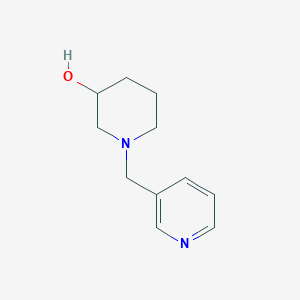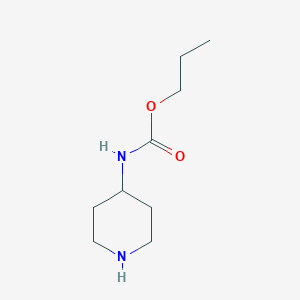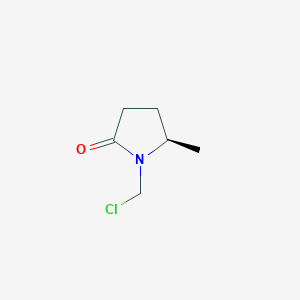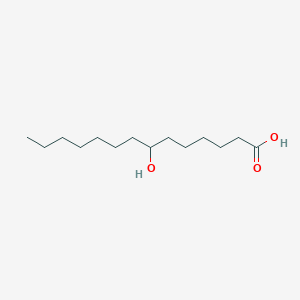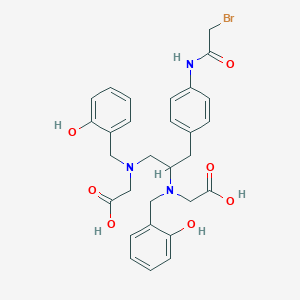
Br-Phi-hbed
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Br-Phi-hbed is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the popular compound, phenylbutyric acid (PBA), and has been synthesized using a unique method.
Mecanismo De Acción
The mechanism of action of Br-Phi-hbed is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates various metabolic processes. Additionally, it has been shown to modulate the activity of various enzymes such as caspases and cyclooxygenases.
Efectos Bioquímicos Y Fisiológicos
Br-Phi-hbed has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Br-Phi-hbed is its high solubility in water, which makes it easier to use in lab experiments. It is also stable under various conditions, which makes it easier to store and transport. However, one of the limitations of Br-Phi-hbed is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of Br-Phi-hbed. One of the areas that require further investigation is its mechanism of action. There is still much to be understood about how Br-Phi-hbed modulates various signaling pathways. Another area that requires further investigation is its potential use in the treatment of liver diseases. There is still much to be understood about how Br-Phi-hbed affects liver function and how it can be used to treat liver diseases. Additionally, there is a need for further investigation into its potential use in agriculture and industry.
Métodos De Síntesis
Br-Phi-hbed is synthesized using a simple and efficient method that involves the reaction of Br-Phi-hbed with bromine and triphenylphosphine. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature, and the product is obtained in high yield. The purity of the product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Br-Phi-hbed has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in treating liver diseases such as hepatic encephalopathy. In agriculture, it has been shown to enhance plant growth and improve crop yield. In industry, it has been studied for its potential use as a corrosion inhibitor.
Propiedades
Número CAS |
126926-47-4 |
|---|---|
Nombre del producto |
Br-Phi-hbed |
Fórmula molecular |
C29H32BrN3O7 |
Peso molecular |
614.5 g/mol |
Nombre IUPAC |
2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C29H32BrN3O7/c30-14-27(36)31-23-11-9-20(10-12-23)13-24(33(19-29(39)40)16-22-6-2-4-8-26(22)35)17-32(18-28(37)38)15-21-5-1-3-7-25(21)34/h1-12,24,34-35H,13-19H2,(H,31,36)(H,37,38)(H,39,40) |
Clave InChI |
PJZDMOUUFZCTBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
Sinónimos |
1-(4-bromoacetamidobenzyl)-N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid Br-Phi-HBED N,N'-bis(2-hydoxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



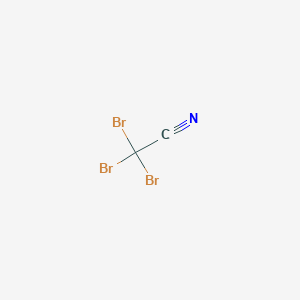
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
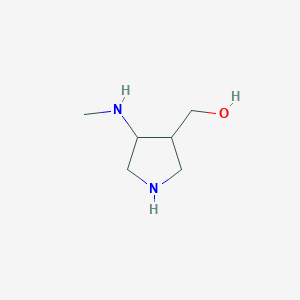
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
